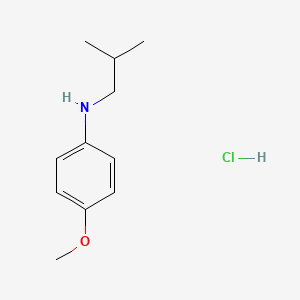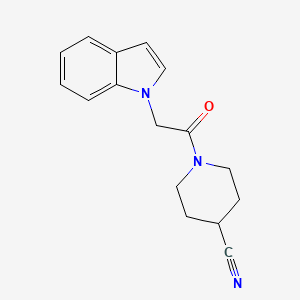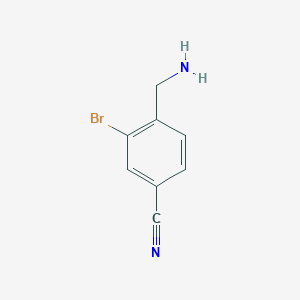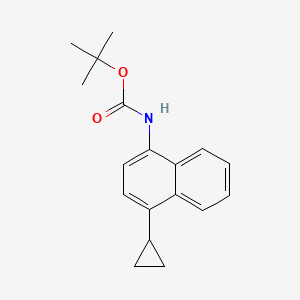![molecular formula C20H19N3OS2 B2612651 N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 497064-31-0](/img/structure/B2612651.png)
N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of benzothiazole derivatives, which have been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. BTA-EG6 is synthesized using a specific method, and its mechanism of action is still under investigation.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
The compound N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, along with related structures, has been synthesized and evaluated for potential antimicrobial and antioxidant activities. Research indicates that derivatives of this compound have demonstrated potent anti-microbial activity against various bacterial and fungal strains. Furthermore, some derivatives exhibited very good antioxidant activity, assessed by methods such as DPPH radical scavenging activity (RSA), Ferric ions (Fe3+) reducing antioxidant power (FRAP), and Ferrous (Fe2+) metal ion chelating activity (Basavaraj S Naraboli & J. S. Biradar, 2017).
Antibacterial Properties
Another study focused on the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives, revealing their potent antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. This research underscores the potential of such compounds in developing new antibacterial agents (Mayuri A. Borad, Manoj N. Bhoi, Jagruti A. Parmar, & H. Patel, 2015).
Antitumor Activity
The antitumor potential of N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide derivatives has also been explored. A study synthesizing new derivatives bearing different heterocyclic rings based on a 2-(4-aminophenyl)benzothiazole structure reported significant antitumor activity against various human tumor cell lines. This suggests the compound's relevance in cancer research and therapy (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Anticonvulsant Agents
Research into the anticonvulsant effects of benzothiazole derivatives, including those related to N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide, has shown promising results. Compounds have been synthesized and evaluated for their efficacy in inhibiting seizures, demonstrating potential as anticonvulsant agents. This highlights the compound's versatility in addressing neurological disorders (Dachuan Liu, Hong-jian Zhang, C. Jin, & Zhe-Shan Quan, 2016).
Photophysical Properties
A study focused on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals has provided insight into the hydrogen bonding interactions and their effects on the compound's properties. This research could have implications for the development of materials and compounds with specific photophysical characteristics (Umamahesh Balijapalli et al., 2017).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS2/c1-2-11-23-12-18(14-7-3-5-9-16(14)23)25-13-19(24)22-20-21-15-8-4-6-10-17(15)26-20/h3-10,12H,2,11,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQXUSMHLIQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-1-carboxylic acid](/img/structure/B2612569.png)




![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2612576.png)

![N-[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-4-yl]benzamide](/img/structure/B2612579.png)
![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride](/img/structure/B2612580.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2612584.png)
![2,5-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2612585.png)

